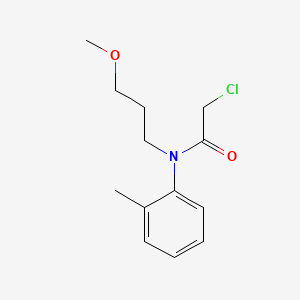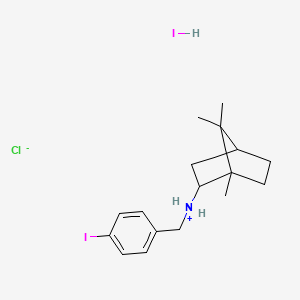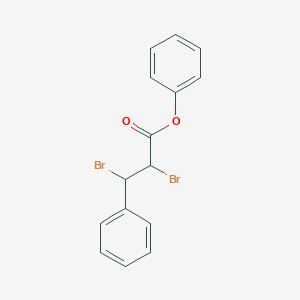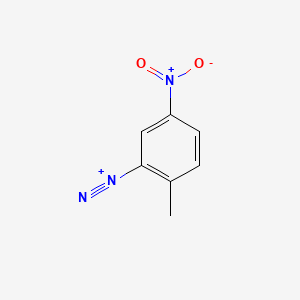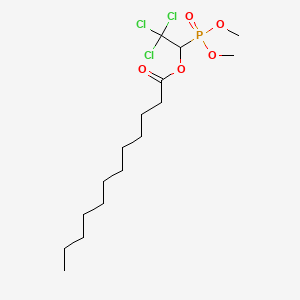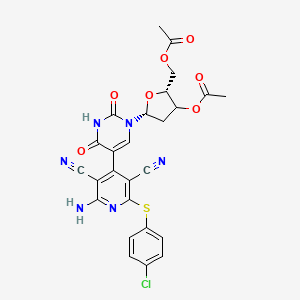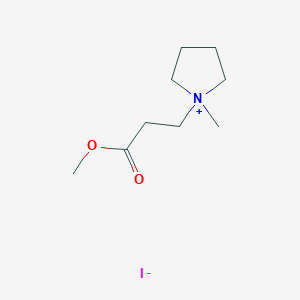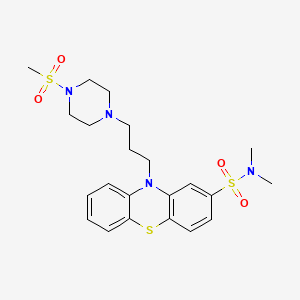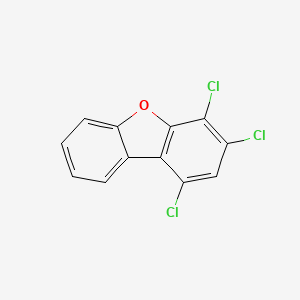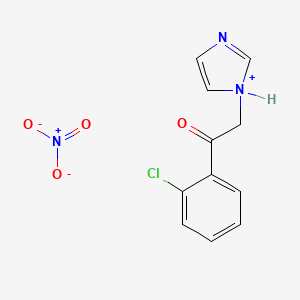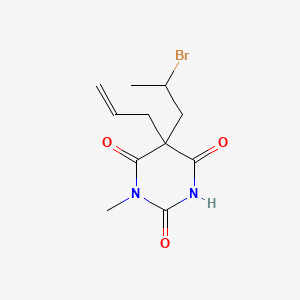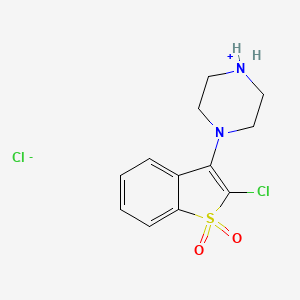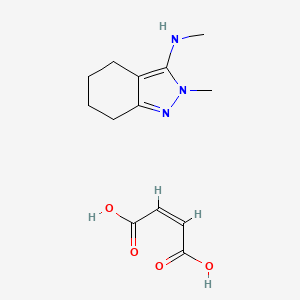
Tetrydamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrydamine maleate is a member of the indazol class of non-steroidal anti-inflammatory drugs. It is known for its analgesic and anti-inflammatory properties. This compound has been used in the treatment of various inflammatory conditions, including vulvovaginitis, symptomatic bacterial vaginosis, and cervicitis .
Preparation Methods
The synthesis of tetrydamine maleate involves several steps, typically starting with the preparation of the indazol core structure. The synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tetrydamine maleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tetrydamine maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of non-steroidal anti-inflammatory drugs and their chemical properties.
Biology: It is used in research related to inflammation and pain management, as well as in the study of its effects on various biological pathways.
Medicine: It is used in the treatment of inflammatory conditions, such as vulvovaginitis, symptomatic bacterial vaginosis, and cervicitis.
Mechanism of Action
The mechanism of action of tetrydamine maleate involves its interaction with specific molecular targets and pathways. As a non-steroidal anti-inflammatory drug, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins. By reducing the levels of prostaglandins, this compound helps to alleviate inflammation and pain .
Comparison with Similar Compounds
Tetrydamine maleate can be compared with other non-steroidal anti-inflammatory drugs, such as ibuprofen, naproxen, and diclofenac. While all these compounds share similar anti-inflammatory and analgesic properties, this compound is unique in its specific chemical structure and its effectiveness in treating certain inflammatory conditions. Similar compounds include:
- Ibuprofen
- Naproxen
- Diclofenac
Each of these compounds has its own unique properties and applications, making them suitable for different therapeutic uses .
Properties
CAS No. |
41083-40-3 |
|---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WBQNUTJPYOXRCC-BTJKTKAUSA-N |
Isomeric SMILES |
CNC1=C2CCCCC2=NN1C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |
Related CAS |
22911-97-3 |
solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


